3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-amine
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Overview
Description
3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclobutyl group, a methoxyethyl group, and an amine group attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring or other functional groups to more reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Reduced forms of the pyrazole ring or functional groups.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-1-methylpyrazol-4-amine
- 3-Cyclobutyl-1-[3-(5-{[ethyl(2-methoxyethyl)amino]methyl}-2H-1,3-benzodiazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]urea
Uniqueness
3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the methoxyethyl group offers solubility and potential for further functionalization. The amine group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-cyclobutyl-2-(2-methoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-10(11)7-9(12-13)8-3-2-4-8/h7-8H,2-6,11H2,1H3 |
InChI Key |
NLOKVKDUWHZTMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CC(=N1)C2CCC2)N |
Origin of Product |
United States |
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